molecular formula C8H8ClNO B3057914 2-Chloro-5-ethylnicotinaldehyde CAS No. 863215-21-8

2-Chloro-5-ethylnicotinaldehyde

Cat. No.: B3057914
CAS No.: 863215-21-8
M. Wt: 169.61 g/mol
InChI Key: QCLSFDXSENHBBB-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylnicotinaldehyde is an organic compound with the molecular formula C8H8ClNO. It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position of the nicotinaldehyde ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethylnicotinaldehyde typically involves the chlorination of 5-ethylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 5-ethylnicotinaldehyde is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the second position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the chlorination process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield the corresponding alcohol. Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

2-Chloro-5-ethylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing. It may serve as a starting material for the synthesis of drugs with antimicrobial or anticancer properties.

    Industry: In the chemical industry, it is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylnicotinaldehyde involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further chemical transformations. In biological systems, it may inhibit enzymes that interact with aldehyde groups, affecting metabolic pathways that involve aldehyde intermediates .

Comparison with Similar Compounds

    2-Chloro-5-methylnicotinaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-5-fluoronitrobenzene: Contains a fluorine atom instead of an ethyl group.

    2-Chloro-5-nitrobenzaldehyde: Contains a nitro group instead of an ethyl group.

Uniqueness: 2-Chloro-5-ethylnicotinaldehyde is unique due to the presence of both a chlorine atom and an ethyl group on the nicotinaldehyde ring.

Biological Activity

2-Chloro-5-ethylnicotinaldehyde (C_11H_10ClN_2O) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The synthesis methods and chemical properties are also discussed, supported by data tables and research findings.

Structure and Synthesis

This compound is characterized by its chlorinated pyridine structure, which contributes to its biological properties. The compound can be synthesized through the Vilsmeier reaction, which involves the reaction of nicotinic acid derivatives with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

Physical Properties

PropertyValue
Molecular Weight222.66 g/mol
Melting Point67–69 °C
AppearanceWhite solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

Studies have shown that chloronicotinaldehydes, including this compound, possess significant antifungal properties. They have been tested against various fungal strains, demonstrating efficacy that suggests potential applications in treating fungal infections .

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies indicated that the compound can induce apoptosis in certain cancer cell lines, although further research is necessary to confirm these effects and understand the underlying mechanisms .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antifungal Activity : Effective against common fungal pathogens.
  • Anticancer Activity : Potential to inhibit tumor growth in laboratory settings.

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal properties of various chloronicotinaldehydes, this compound was found to inhibit the growth of Candida albicans at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antifungal activity compared to control compounds .

Case Study 2: Anticancer Effects

A recent study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that this compound may trigger programmed cell death pathways .

Properties

IUPAC Name

2-chloro-5-ethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-2-6-3-7(5-11)8(9)10-4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLSFDXSENHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648286
Record name 2-Chloro-5-ethylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863215-21-8
Record name 2-Chloro-5-ethylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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